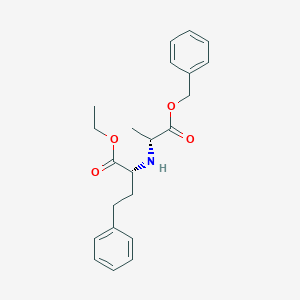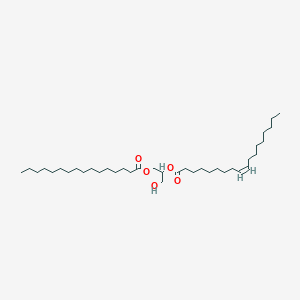
1-Palmitoyl-2-oleoylglycerol
概要
説明
1-Palmitoyl-2-oleoylglycerol is a type of glycerol molecule with a molecular formula of C37H70O5 . It is a common saturated fatty acid that accounts for 20-30% of total fatty acids in the human body . It can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .
Synthesis Analysis
The synthesis of 1-Palmitoyl-2-oleoylglycerol (OPO) can be achieved through a three-step method. The first step involves the transvinylation between vinyl acetate and oleic acid to synthesize vinyl oleate. This is then reacted with glycerol at 35 °C for 8 hours using 10% (w/v) Novozym 435 to synthesize 1,3-diolein .Molecular Structure Analysis
The molecular structure of 1-Palmitoyl-2-oleoylglycerol consists of a glycerol backbone with palmitic acid at the sn-1 position and oleic acid at the sn-2 position . The molecular weight is 594.949 Da .Chemical Reactions Analysis
1-Palmitoyl-2-oleoylglycerol is a component of Surfaxin, a synthetic lung surfactant used to treat infant respiratory distress syndrome .Physical And Chemical Properties Analysis
1-Palmitoyl-2-oleoylglycerol has a density of 0.9±0.1 g/cm3, a boiling point of 647.9±25.0 °C at 760 mmHg, and a flash point of 181.3±16.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 35 freely rotating bonds .科学的研究の応用
Hormogonium-Inducing Factor
1-Palmitoyl-2-oleoylglycerol has been identified as a hormogonium-inducing factor (HIF) in the coralloid roots of Cycas revoluta (Cycadaceae). It was found that a crude methanolic extract of coralloid roots induced differentiation of the filamentous cell aggregates of Nostoc species into motile hormogonia .
Nutritional Properties
1-Palmitoyl-2-oleoylglycerol, a key structural lipid in breast milk fat, plays a critical role in providing nutrients and energy for infants. It is more abundant in Chinese breast milk fat and might be better for Chinese infants’ growth .
Promoting Early-Life Growth
Dietary 1-Palmitoyl-2-oleoylglycerol-rich oil significantly increased the juvenile fish weight gain rate, protein content, and muscular polyunsaturated fatty acids, which in turn markedly altered the muscle texture in springiness and cohesiveness .
Improving Intestinal Health
Dietary 1-Palmitoyl-2-oleoylglycerol-rich oil could also protect intestinal tissues by significantly increasing fish intestinal fold height, mucosal thickness, and intestinal wall thickness .
Regulating Intestinal Microbiota
Dietary 1-Palmitoyl-2-oleoylglycerol-rich oil regulated intestinal microbiota. Particularly, it significantly increased the probiotics and reduced the potential pathogens .
Improving Oral Bioavailability
1-Palmitoyl-2-oleoylglycerol could be used as a powerful oral dosage form to improve the flow ability and oral bioavailability of PLAG, an oily drug .
作用機序
Target of Action
1-Palmitoyl-2-oleoylglycerol, also known as 1-Palmitoyl-2-oleoyl-rac-glycerol, is a synthetic lung surfactant used to treat infant respiratory distress syndrome . Its primary target is the alveoli in the lungs .
Mode of Action
The compound acts by reducing interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and result in respiratory distress .
Biochemical Pathways
It is known that the compound plays a significant role in the hormogonium-inducing factor (hif)-1 , which is involved in various biological processes.
Pharmacokinetics
It is known that the compound is administered intratracheally .
Result of Action
The primary result of the action of 1-Palmitoyl-2-oleoylglycerol is the prevention of alveolar collapse, thereby reducing the likelihood of acute respiratory distress . This is particularly beneficial in the treatment of infant respiratory distress syndrome .
Safety and Hazards
特性
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309430 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-oleoylglycerol | |
CAS RN |
3123-73-7 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2844DJ8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-palmitoyl-2-oleoylglycerol interact with cell membranes and what are the downstream effects?
A: 1-Palmitoyl-2-oleoylglycerol, like other diacylglycerols, can insert itself into lipid bilayers and influence membrane structure. Studies using 31P NMR and freeze-fracture techniques have shown that 1-palmitoyl-2-oleoylglycerol induces highly curved regions within model membranes composed of phosphatidylcholine, phosphatidylcholine-phosphatidylethanolamine mixtures, or phosphatidylcholine-phosphatidylinositol mixtures []. This alteration in membrane curvature is accompanied by the formation of folds and intramembrane particles. These structural changes can impact membrane protein function and influence various cellular processes.
Q2: How does the presence of 1-palmitoyl-2-oleoylglycerol impact Protein Kinase C activity?
A: Research suggests that the activation of protein kinase C (PKC) is related to the interface between coexisting diacylglycerol-enriched and diacylglycerol-poor lipid domains []. In studies using model membranes, 1-palmitoyl-2-oleoylglycerol was shown to support the activity of PKC alpha and PKC eta, particularly in the gel phase where coexisting lipid phases were observed []. The maximal activity of PKC was observed within a specific range of 1-palmitoyl-2-oleoylglycerol concentrations where these distinct lipid domains coexisted. This suggests that the ability of 1-palmitoyl-2-oleoylglycerol to modulate membrane structure and create these domains plays a crucial role in PKC activation.
Q3: Are there any enzymes known to specifically metabolize diacylglycerols containing arachidonate, and how does this relate to 1-palmitoyl-2-oleoylglycerol?
A: Yes, research has identified an arachidonoyl-diacylglycerol kinase that exhibits high selectivity for diacylglycerols containing arachidonate at the sn-2 position of the glycerol backbone []. This enzyme, purified from bovine testis, shows significantly higher affinity for sn-1-stearoyl-2-arachidonoylglycerol compared to 1-palmitoyl-2-oleoylglycerol []. This difference in substrate specificity highlights the importance of the fatty acid composition in diacylglycerol metabolism and signaling. While 1-palmitoyl-2-oleoylglycerol plays a role in PKC activation, other diacylglycerol species, particularly those containing arachidonate, are subject to distinct metabolic pathways potentially regulating different cellular functions.
Q4: Can the C1 domain of Protein Kinase C distinguish between different anionic lipids, and how does this relate to 1-palmitoyl-2-oleoylglycerol?
A: Studies on the isolated C1B domain of protein kinase C beta II have revealed that it exhibits a remarkable selectivity for phosphatidylserine over other anionic lipids []. While the C1B domain interacts with anionic lipids in a diacylglycerol/phorbol ester-dependent manner, its affinity for phosphatidylserine is significantly higher compared to other anionic lipids like phosphatidylglycerol []. This selectivity for phosphatidylserine is also stereospecific, mirroring the preference observed for the full-length protein kinase C []. This suggests that the C1 domain, in conjunction with its binding to diacylglycerol, plays a crucial role in targeting protein kinase C to specific membrane regions enriched in phosphatidylserine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




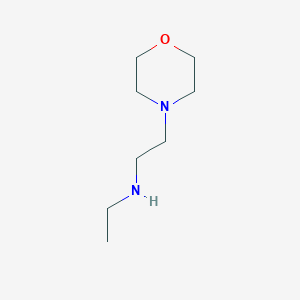
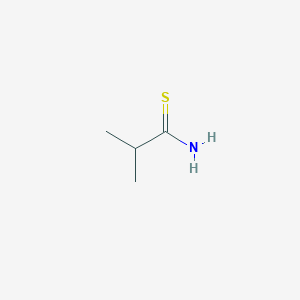

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)
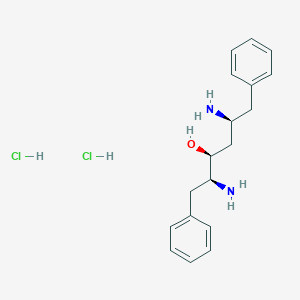

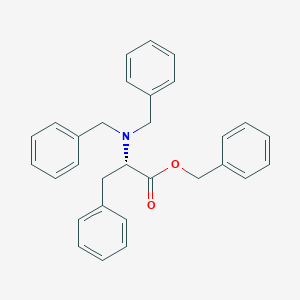
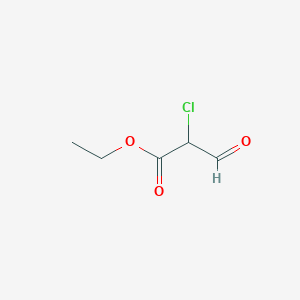

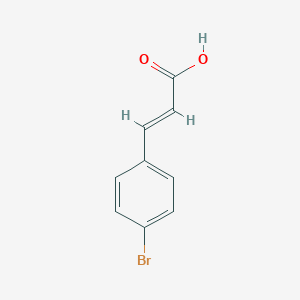
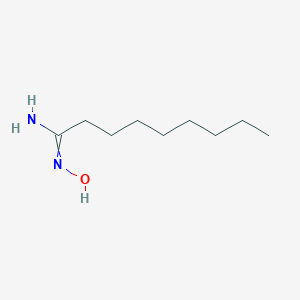
![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)
